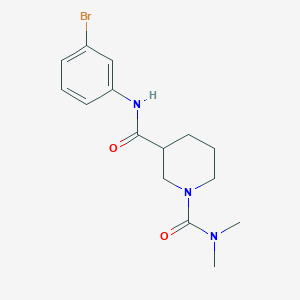![molecular formula C19H24N2S B5484176 1-[(3-methyl-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5484176.png)
1-[(3-methyl-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-methyl-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine, also known as MPTP, is a synthetic compound that has been widely studied for its potential applications in scientific research. MPTP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising compound for use in the laboratory. In
作用机制
The mechanism of action of 1-[(3-methyl-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to involve the inhibition of mitochondrial complex I, leading to oxidative stress and cell death. This mechanism is similar to that of the drug rotenone, which is also used to induce Parkinson's disease-like symptoms in animals.
Biochemical and Physiological Effects
1-[(3-methyl-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have a range of biochemical and physiological effects, including the induction of Parkinson's disease-like symptoms, the inhibition of mitochondrial complex I, and the production of oxidative stress. 1-[(3-methyl-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine has also been shown to affect dopamine levels in the brain, leading to changes in behavior and motor function.
实验室实验的优点和局限性
1-[(3-methyl-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine is a valuable tool for studying Parkinson's disease and other neurological disorders in animals. It has been shown to induce Parkinson's disease-like symptoms in animals, making it a useful model for studying the disease and developing new treatments. However, the use of 1-[(3-methyl-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is not without its limitations. 1-[(3-methyl-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine is a toxic compound that can cause cell death and other adverse effects, making it difficult to work with in the lab.
未来方向
There are many future directions for research on 1-[(3-methyl-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine. One area of interest is the development of new treatments for Parkinson's disease and other neurological disorders. Researchers are also exploring the potential applications of 1-[(3-methyl-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine in the treatment of cancer, depression, and anxiety disorders. Additionally, there is ongoing research into the mechanism of action of 1-[(3-methyl-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine and its effects on dopamine levels in the brain. Overall, 1-[(3-methyl-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine is a promising compound with many potential applications in scientific research.
合成方法
The synthesis of 1-[(3-methyl-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine involves several steps, including the reaction of 3-methyl-2-thiophenemethanol with 3-phenyl-2-propenal to form the intermediate 1-[(3-methyl-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperidine. This intermediate is then oxidized to form 1-[(3-methyl-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine. The synthesis of 1-[(3-methyl-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine is a complex process that requires a high degree of skill and expertise.
科学研究应用
1-[(3-methyl-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential applications in scientific research. One of the most significant areas of research has been in the field of Parkinson's disease. 1-[(3-methyl-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to induce Parkinson's disease-like symptoms in animals, making it a valuable tool for studying the disease and developing new treatments. 1-[(3-methyl-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine has also been studied for its potential applications in the treatment of cancer, depression, and anxiety disorders.
属性
IUPAC Name |
1-[(3-methylthiophen-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2S/c1-17-9-15-22-19(17)16-21-13-11-20(12-14-21)10-5-8-18-6-3-2-4-7-18/h2-9,15H,10-14,16H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZJMCXELPGPEI-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-mesitylacetamide](/img/structure/B5484101.png)
![2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)acetamide dihydrochloride](/img/structure/B5484109.png)
![2-(2-methylphenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5484115.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5484116.png)
![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5484118.png)
![N-[1-(4-propyl-4H-1,2,4-triazol-3-yl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5484123.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5484134.png)
![5-(2-furyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5484136.png)
![{4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol hydrochloride](/img/structure/B5484140.png)

![benzyl 4-{[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]amino}butanoate](/img/structure/B5484165.png)
![3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene](/img/structure/B5484169.png)

![2-amino-6-(1-ethyl-1H-indol-3-yl)-4-[1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-4-yl]nicotinonitrile](/img/structure/B5484174.png)